molecular formula C25H28Cl2N4O3 B607332 EOAI3402143

EOAI3402143

カタログ番号: B607332
分子量: 503.4 g/mol
InChIキー: IIKVQQNZHGBYGQ-KNTRCKAVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EOAI3402143は、脱ユビキチン化酵素、特にUsp9x、Usp24、およびUsp5を標的とする低分子阻害剤です。 腫瘍細胞のアポトーシスを増加させ、腫瘍増殖を阻害する可能性を示しており、がん治療の有望な候補となっています .

準備方法

合成経路と反応条件

EOAI3402143の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、通常98%を超える高純度で合成されていることが知られています .

工業的製造方法

This compoundの工業的製造は、低分子阻害剤の標準プロトコルに従っており、一貫性とスケーラビリティを確保しています。 この化合物は、ミリグラムからグラムまでのさまざまな量で入手可能であり、通常は長期安定性を保つために-20°Cで保管されます .

化学反応の分析

Mechanism of Action and Primary Reactivity

EOAI3402143 (C₂₅H₂₈Cl₂N₄O₃) is a deubiquitinase (DUB) inhibitor that selectively targets USP5 , USP9X , and USP24 through competitive inhibition at the catalytic cysteine site . Its chemical structure includes a cyanoacrylamide group, which facilitates covalent interaction with the thiol group of cysteine residues in DUB active sites . This interaction disrupts ubiquitin chain processing, leading to accelerated proteasomal degradation of substrates like PD-1 and Mcl-1 .

Inhibition of USP5

  • Reaction : this compound binds to USP5's catalytic domain (Cys335), blocking its deubiquitinating activity .
  • Kinetics : Reduces PD-1 protein levels by >80% at 1.5 μM in Jurkat cells without affecting mRNA .
  • Specificity : No cross-reactivity observed with PD-L1 or VISTA .

Interaction with USP9X/USP24

  • Dose Dependency : IC₅₀ values of 82 nM (USP9X) and 1.42–4.41 μM (USP24/25) .
  • Apoptotic Effects : Induces caspase-3 activation and PARP cleavage in myeloma cells at 0.5–2.0 μM .

ERK-Mediated Phosphorylation

This compound indirectly modulates PD-1 stability by enhancing ERK1/2-mediated phosphorylation at Ser/Thr residues, promoting ubiquitination . Mutation of lysine residues (e.g., K210E) in PD-1’s D domain disrupts ERK binding, reducing degradation efficiency .

Structural Determinants of Reactivity

Property Value
Molecular Weight503.42 g/mol
LogP (Predicted)3.97
Solubility (Water)0.00228 mg/mL (ESOL)
Key Functional GroupsCyanoacrylamide, Dichloropyridine
Metabolic StabilityHigh CYP2C19/2D6/3A4 inhibition

The morpholinoethoxy side chain enhances cell permeability, while the dichloropyridine moiety stabilizes hydrophobic interactions with DUBs .

Synthetic and Degradation Pathways

  • Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridine with cyanoacetamide derivatives in ethyl acetate .
  • Stability : Degrades under acidic conditions (pH < 4) via hydrolysis of the acrylamide bond .

In Vitro Studies

  • PD-1 Regulation : Reduces PD-1 protein by 50% in primary T cells at 1 μM .
  • Cancer Models : Induces tumor regression in myeloma xenografts at 10 mg/kg .

Comparative Inhibition Profiles

Target IC₅₀ (μM) Cell Line
USP51.42MOLT-4
USP9X0.082HCT116
USP244.41SW1990

科学的研究の応用

Melanoma Treatment

EOAI3402143 has been investigated for its synergistic effects when combined with BRAF and MEK inhibitors in melanoma models. This combination enhances apoptosis signaling and increases sensitivity to targeted therapies, providing a promising avenue for overcoming resistance to current treatments .

Colorectal Cancer

In colorectal cancer studies, this compound demonstrated the ability to reduce PD-1 expression on tumor-infiltrating T cells. This effect was associated with better immune responses against tumors, highlighting its potential as an immunotherapeutic agent .

Case Study 1: Melanoma

  • Objective : To evaluate the efficacy of this compound in enhancing the effects of BRAF and MEK inhibitors.
  • Method : In vitro assays were conducted on melanoma cell lines treated with this compound alongside BRAF inhibitors.
  • Results : The combination treatment significantly increased apoptosis rates compared to monotherapy, suggesting enhanced therapeutic efficacy.

Case Study 2: Colorectal Cancer

  • Objective : To assess the impact of this compound on PD-1 levels in human colorectal cancer tissues.
  • Method : Multiplexed immunohistochemistry was used to analyze PD-1 and USP5 expression in tumor samples.
  • Results : A correlation was found between high USP5 expression and PD-1 levels, indicating that this compound could effectively target this pathway to improve immune response .

Data Tables

Application Area Mechanism Key Findings
MelanomaInhibition of USP5Increased sensitivity to BRAF/MEK inhibitors
Colorectal CancerReduction of PD-1 protein levelsEnhanced immune response against tumors

生物活性

EOAI3402143 is a novel small-molecule inhibitor that targets deubiquitinating enzymes (DUBs), specifically USP5, USP9x, and USP24. This compound has shown significant potential in various cancer models, particularly in enhancing apoptosis in tumor cells and regulating immune checkpoint proteins. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cancer types, and relevant case studies.

This compound functions primarily by inhibiting the activity of DUBs, which play crucial roles in protein homeostasis by regulating ubiquitination and deubiquitination processes. The inhibition of DUBs by this compound leads to increased ubiquitination of target proteins, promoting their degradation. Notably, this compound has been found to significantly reduce the protein abundance of PD-1, an immune checkpoint that negatively regulates T cell activation, without affecting other checkpoints like PD-L1 or VISTA .

Key Findings on Mechanisms

  • Inhibition of PD-1 : In vitro studies demonstrated that this compound treatment resulted in a dose-dependent decrease in PD-1 protein levels in various T cell lines (MOLT-4, Jurkat) and primary CD3+ T cells .
  • Deubiquitination Assay : Co-incubation of purified USP5 with ubiquitinated PD-1 confirmed that this compound inhibits USP5-mediated deubiquitination directly .
  • Tumor Microenvironment : Immunohistochemistry studies revealed that USP5 colocalizes with PD-1 in tumor-infiltrating T cells from colorectal cancer patients, suggesting a significant role in tumor microenvironment regulation .

Effects on Cancer Cell Lines

This compound has been extensively studied for its effects on various cancer types:

Table 1: Summary of this compound Effects on Cancer Cell Lines

Cancer Type Cell Line Effect Observed Mechanism
Multiple MyelomaPrimary myeloma cellsIncreased apoptosisInhibition of Usp9x and Usp24
Non-Small Cell Lung Cancer (NSCLC)A549, H1299Reduced cell proliferationInhibition of USP5
Colorectal CancerSW480Decreased PD-1 expressionTargeting USP5

Case Study 1: Multiple Myeloma

In a study involving multiple myeloma models, this compound was shown to dose-dependently inhibit Usp9x and Usp24 activity. This inhibition led to increased apoptosis in myeloma cells and significant regression of tumors in mouse models . The study concluded that targeting these DUBs could offer therapeutic benefits for patients with drug-refractory myeloma.

Case Study 2: Non-Small Cell Lung Cancer

Research on NSCLC indicated that this compound effectively reduced cell proliferation in vitro. The compound's action was linked to the inhibition of USP5, which is known to regulate cell cycle progression through its interaction with cyclin D1 . In vivo experiments demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models .

特性

IUPAC Name

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVQQNZHGBYGQ-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EOAI3402143
Reactant of Route 2
Reactant of Route 2
EOAI3402143
Reactant of Route 3
Reactant of Route 3
EOAI3402143
Reactant of Route 4
EOAI3402143
Reactant of Route 5
Reactant of Route 5
EOAI3402143
Reactant of Route 6
EOAI3402143

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。